![molecular formula C14H24 B167294 1,3,5,7-Tetramethyladamantane CAS No. 1687-36-1](/img/structure/B167294.png)
1,3,5,7-Tetramethyladamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetramethyladamantane, also known as memantine, is a synthetic compound that belongs to the adamantane family. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that is used in the treatment of Alzheimer's disease. Memantine has been shown to improve cognitive function and slow down the progression of the disease.
Mécanisme D'action
1,3,5,7-Tetramethyladamantane acts as a non-competitive NMDA receptor antagonist. It binds to the NMDA receptor and blocks the influx of calcium ions into the neuron. This prevents the overstimulation of the neuron, which can lead to cell death. Memantine also increases the release of acetylcholine, a neurotransmitter that is important for learning and memory.
Effets Biochimiques Et Physiologiques
1,3,5,7-Tetramethyladamantane has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to improve motor function in patients with Parkinson's disease. Memantine has a good safety profile and is well-tolerated by patients. The most common side effects are dizziness, headache, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,5,7-Tetramethyladamantane is a useful tool for studying the NMDA receptor and its role in neurological disorders. It has a good safety profile and is well-tolerated by animals. However, the synthesis process is complex and the yield is relatively low. Memantine is also expensive, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for research on 1,3,5,7-tetramethyladamantane. One area of research is the development of new and more efficient synthesis methods. Another area of research is the investigation of 1,3,5,7-Tetramethyladamantane's potential use in other neurological disorders such as multiple sclerosis and epilepsy. Finally, there is a need for more research on the long-term effects of 1,3,5,7-Tetramethyladamantane on cognitive function and disease progression in patients with Alzheimer's disease.
Conclusion
1,3,5,7-Tetramethyladamantane, or 1,3,5,7-Tetramethyladamantane, is a non-competitive NMDA receptor antagonist that is used in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and slow down the progression of the disease. Memantine has also been investigated for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy. The synthesis process is complex and the yield is relatively low, but 1,3,5,7-Tetramethyladamantane has a good safety profile and is well-tolerated by patients. There are several future directions for research on 1,3,5,7-tetramethyladamantane, including the development of new synthesis methods and the investigation of its potential use in other neurological disorders.
Méthodes De Synthèse
The synthesis of 1,3,5,7-tetramethyladamantane is a multi-step process that involves the reaction of 1,3-dibromoadamantane with methylamine to form 1,3,5,7-tetramethyladamantane. The final product is purified using recrystallization. The yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
1,3,5,7-Tetramethyladamantane has been extensively studied for its potential therapeutic applications in Alzheimer's disease. It has been shown to improve cognitive function and slow down the progression of the disease. Memantine has also been investigated for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy.
Propriétés
Numéro CAS |
1687-36-1 |
---|---|
Nom du produit |
1,3,5,7-Tetramethyladamantane |
Formule moléculaire |
C14H24 |
Poids moléculaire |
192.34 g/mol |
Nom IUPAC |
1,3,5,7-tetramethyladamantane |
InChI |
InChI=1S/C14H24/c1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12/h5-10H2,1-4H3 |
Clé InChI |
UJSORZVCMMYGBS-UHFFFAOYSA-N |
SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C)C)C |
SMILES canonique |
CC12CC3(CC(C1)(CC(C2)(C3)C)C)C |
Autres numéros CAS |
1687-36-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.